1,4-Dimethoxyanthraquinone CAS number and properties
1,4-Dimethoxyanthraquinone CAS number and properties
An In-Depth Technical Guide to 1,4-Dimethoxyanthraquinone for Advanced Research
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 1,4-Dimethoxyanthraquinone, a key chemical entity within the broader class of anthraquinone derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond basic data to offer insights into its synthesis, characterization, safety protocols, and its potential as a scaffold in therapeutic design. We will explore the causal relationships behind its chemical behavior and the established protocols that ensure reliable and safe handling in a laboratory setting.
Section 1: Core Compound Identification and Physicochemical Profile
1,4-Dimethoxyanthraquinone, also known as Quinizarin dimethyl ether, is a derivative of anthraquinone, a class of compounds widely recognized for their diverse and potent biological activities.[1] Understanding its fundamental properties is the first step toward its effective application in research and development.
Chemical Identity
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IUPAC Name: 1,4-dimethoxyanthracene-9,10-dione[2]
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Synonyms: Quinizarin dimethyl ether, 1,4-Dimethoxy-9,10-anthraquinone, Anthraquinone, 1,4-dimethoxy-[3][5]
Structural Information The core structure consists of an anthracene framework with two carbonyl groups at positions 9 and 10, and two methoxy groups at positions 1 and 4. This substitution pattern significantly influences its electronic properties and reactivity compared to the parent anthraquinone.
Caption: Chemical structure of 1,4-Dimethoxyanthraquinone.
Physicochemical Data Summary
| Property | Value | Source(s) |
| Molecular Weight | 268.268 g/mol | [3] |
| Appearance | Brownish yellow solid | [6] |
| Melting Point | 284 - 286 °C (543 - 547 °F) | [7] |
| Boiling Point | 379 - 381 °C (lit.) / 462.1 °C at 760 mmHg | [3][7] |
| Density | 1.295 g/cm³ | [3] |
| Solubility | Insoluble in water | [8] |
| XLogP3 | 2.8 | [3] |
| Topological Polar Surface Area | 52.6 Ų | [3] |
Section 2: Synthesis and Spectroscopic Characterization
The synthesis of 1,4-Dimethoxyanthraquinone is a critical procedure for its availability in research. A common and effective method involves an intramolecular cyclization reaction.
Synthesis Pathway: Intramolecular Cyclization
The synthesis proceeds via the acid-catalyzed cyclization of 2-(2',5'-Dimethoxybenzoyl)-benzoic acid. The choice of concentrated sulfuric acid is deliberate; it serves as both the solvent and a powerful dehydrating agent, facilitating the electrophilic aromatic substitution required for the ring closure to form the anthraquinone core.
Caption: Workflow for the synthesis of 1,4-Dimethoxyanthraquinone.
Detailed Synthesis Protocol [6]
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Reaction Setup: In a fume hood, carefully add 3 g (0.01 mole) of 2-(2',5'-Dimethoxybenzoyl)-benzoic acid in portions to 20 ml of stirred, concentrated sulfuric acid.
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Heating: Once the addition is complete, heat the mixture on a steam bath with constant stirring for 20 minutes. The heat provides the necessary activation energy for the cyclization.
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Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto approximately 400 g of crushed ice. This step quenches the reaction and precipitates the product.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with chloroform (3 x 100 ml).
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Washing: Wash the combined organic extracts with a 2% aqueous sodium hydroxide solution (10 x 100 ml) to remove any unreacted acidic starting material, followed by a final wash with water (100 ml).
-
Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to yield the final product as a brownish-yellow solid.
Spectroscopic Characterization Structural confirmation is paramount and is typically achieved through a combination of spectroscopic methods.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the anthraquinone core and sharp singlets for the two methoxy groups. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern.
-
¹³C NMR: The spectrum will reveal signals for the carbonyl carbons (typically δ > 180 ppm), the aromatic carbons, and the methoxy carbons (typically δ ≈ 55-60 ppm).[10]
-
-
Mass Spectrometry (MS): Mass spectral data is crucial for confirming the molecular weight.[5] High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula C₁₆H₁₂O₄.[11]
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UV-Visible (UV-Vis) Spectroscopy: Anthraquinones have characteristic electronic transitions.[9] The spectrum typically shows intense π → π* transitions in the UV region and lower intensity n → π* transitions that may extend into the visible range, accounting for the compound's color.[9][12] The position of the maximum absorbance (λmax) is sensitive to the substitution on the aromatic rings.[9][13]
Section 3: Laboratory Safety and Handling
Proper handling of 1,4-Dimethoxyanthraquinone is essential to ensure laboratory safety. The following protocols are derived from standard safety data sheets for anthraquinone derivatives.[14]
Core Safety Precautions
| Precaution Category | Guideline | Source(s) |
| Engineering Controls | Always work in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are accessible. | |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves. Respiratory protection is required when dusts are generated. | [14][15] |
| Handling | Avoid generating and inhaling dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. | [7] |
| Storage | Store in a tightly closed container in a dry, well-ventilated place. Keep locked up or in an area accessible only to qualified personnel. | [7] |
Emergency First Aid Procedures [7][14][15]
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Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
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Skin Contact: Immediately remove all contaminated clothing. Rinse the skin thoroughly with water/shower. Consult a physician if irritation occurs.
-
Eye Contact: Rinse cautiously with plenty of water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and call an ophthalmologist.
-
Ingestion: If swallowed, immediately make the victim drink water (two glasses at most). Do not induce vomiting. Consult a physician.
Section 4: Biological Activity and Relevance in Drug Development
While specific biological data for 1,4-Dimethoxyanthraquinone is not extensively documented, the anthraquinone scaffold is a well-established pharmacophore with a broad spectrum of biological activities.[1][16] Therefore, 1,4-Dimethoxyanthraquinone is best viewed as a crucial synthetic intermediate and a structural analogue for designing novel therapeutic agents.
Established Activities of the Anthraquinone Core Anthraquinone derivatives are known for their profound biological effects, including:
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Anticancer Activity: Many anthraquinones exhibit potent cytotoxic effects against various cancer cell lines.[1][11][16] Their mechanisms often involve DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair.[11] For example, the related compound 1,4-anthraquinone has been shown to inhibit macromolecule synthesis, induce DNA fragmentation, and arrest cell cycle progression in leukemic cells.[17]
-
Antimicrobial and Anti-inflammatory Properties: The anthraquinone framework is present in compounds with significant antibacterial, antifungal, and anti-inflammatory activities.[16][18]
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Enzyme Inhibition: Beyond topoisomerases, anthraquinone derivatives have been designed to selectively inhibit other enzymes, such as ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are targets for inflammation and cancer therapies.[19]
Caption: Potential mechanisms of action for drugs derived from the anthraquinone scaffold.
Role of 1,4-Dimethoxyanthraquinone in Medicinal Chemistry The true value of 1,4-Dimethoxyanthraquinone for drug development professionals lies in its potential as a versatile building block. The methoxy groups are relatively stable but can be demethylated to yield the corresponding hydroxyl groups (as in 1,4-dihydroxyanthraquinone or quinizarin). These hydroxyl groups can then be further functionalized to create libraries of novel derivatives with tailored biological activities, improved selectivity, and better pharmacokinetic profiles. This strategic derivatization is a cornerstone of modern drug discovery.[1]
References
-
PrepChem. (n.d.). Synthesis of 1,4-dimethoxyanthraquinone. PrepChem.com. [Link]
-
P&S Chemicals. (n.d.). Product information, 1,4-Dimethoxyanthraquinone. P&S Chemicals. [Link]
-
LookChem. (n.d.). 1,4-DIMETHYLANTHRAQUINONE 1519-36-4 wiki. LookChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Dimethoxyanthracene. PubChem. [Link]
-
Université du Luxembourg. (n.d.). 1,4-dimethoxyanthraquinone (C16H12O4). PubChemLite. [Link]
-
mzCloud. (2016). 1 4 Dimethoxyanthraquinone. mzCloud. [Link]
-
ResearchGate. (n.d.). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. ResearchGate. [Link]
-
The Good Scents Company. (n.d.). 1,4-dimethyl anthraquinone, 1519-36-4. The Good Scents Company. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Dimethoxybenzene. Cole-Parmer. [Link]
- Google Patents. (n.d.). US4661293A - Method for preparing 1,4-diaminoanthraquinones and intermediates thereof.
-
Liu, X., et al. (2019). Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 29(9), 1136-1142. [Link]
-
Perchellet, E. M., et al. (2000). 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro. Anticancer Drugs, 11(5), 339-352. [Link]
-
ResearchGate. (n.d.). Biological activities of compounds 1-4. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of the anthraquinone segment. ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Anthraquinone. PubChem. [Link]
-
Gogin, L. L., et al. (2019). Synthesis of 1,4-Dimethyl-9,10-Anthraquinone from 1,4-Naphthoquinone and 2,4-Hexadiene in the Presence of Heteropoly Acids. Kinetics and Catalysis, 60(1), 71-76. [Link]
- Google Patents. (n.d.). US5723675A - Method for preparing anthraquinones.
-
Zhang, W., et al. (2020). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review. Frontiers in Pharmacology, 11, 693. [Link]
-
Frontiers Media. (2020). Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3. Frontiers in Pharmacology. [Link]
-
National Center for Biotechnology Information. (n.d.). Anthraquinone. PubChem. [Link]
-
SpectraBase. (n.d.). 1,4-Dihydroxyanthraquinone. SpectraBase. [Link]
-
ResearchGate. (n.d.). UV–vis absorption spectra of the anthraquinone‐type disperse reactive dye. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pschemicals.com [pschemicals.com]
- 3. echemi.com [echemi.com]
- 4. PubChemLite - 1,4-dimethoxyanthraquinone (C16H12O4) [pubchemlite.lcsb.uni.lu]
- 5. mzCloud – 1 4 Dimethoxyanthraquinone [mzcloud.org]
- 6. prepchem.com [prepchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. spectrabase.com [spectrabase.com]
- 11. Design, synthesis and biological evaluation of 1,4-dihydroxyanthraquinone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemicalbook.com [chemicalbook.com]
- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 16. Frontiers | Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review [frontiersin.org]
- 17. 1,4-Anthraquinone: an anticancer drug that blocks nucleoside transport, inhibits macromolecule synthesis, induces DNA fragmentation, and decreases the growth and viability of L1210 leukemic cells in the same nanomolar range as daunorubicin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | Development of Anthraquinone Derivatives as Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors With Selectivity for NTPDase2 and NTPDase3 [frontiersin.org]
